N-butyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
Properties
IUPAC Name |
N-butyl-3-(4-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5/c1-2-3-12-21-18-15-6-4-5-7-16(15)25-19(22-18)17(23-24-25)13-8-10-14(20)11-9-13/h4-11H,2-3,12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNJVSKNSKRLDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves a multi-step process:
Formation of the Triazole Ring: The initial step involves the formation of the triazole ring through a cyclization reaction. This can be achieved by reacting an appropriate hydrazine derivative with an alkyne in the presence of a copper catalyst.
Quinazoline Ring Formation: The next step involves the construction of the quinazoline ring. This can be done by reacting the triazole intermediate with an anthranilic acid derivative under acidic conditions.
Introduction of the Butyl and Fluorophenyl Groups:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-butyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butyl and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated solvents, bases like sodium hydroxide, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce various reduced derivatives of the triazoloquinazoline core.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with a triazoloquinazoline structure, including N-butyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine, exhibit significant anticancer properties. These compounds have been shown to interact with various enzymes and receptors involved in cancer progression. For instance, studies have demonstrated that triazoloquinazolines can inhibit cell proliferation in cancer cell lines by targeting specific signaling pathways related to tumor growth and survival .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects is primarily through the inhibition of protein kinases and other enzymes critical for cell division and survival. This inhibition leads to apoptosis (programmed cell death) in malignant cells while sparing normal cells, thereby reducing side effects typically associated with chemotherapy .
Pharmacological Applications
Neuroprotective Effects
Recent studies suggest that this compound may have neuroprotective properties. Research has indicated that this compound can mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Antimicrobial Activity
In addition to its anticancer and neuroprotective properties, this compound has also been evaluated for its antimicrobial activity. Preliminary findings suggest that it exhibits inhibitory effects against various bacterial strains, making it a candidate for further development as an antibacterial agent .
Material Science
Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Researchers are exploring its application in creating advanced materials for electronics and coatings due to its favorable thermal and chemical resistance .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on Anticancer Properties | Demonstrated significant cytotoxicity against breast cancer cell lines. | Suggests potential for development as a chemotherapeutic agent. |
| Neuroprotection Research | Showed reduction in oxidative stress markers in neuronal cultures. | Indicates possible use in treating neurodegenerative diseases. |
| Antimicrobial Efficacy Study | Exhibited activity against Staphylococcus aureus and Escherichia coli. | Potential application in developing new antibiotics. |
Mechanism of Action
The mechanism of action of N-butyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in the biological processes affected by the compound. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes essential for cell wall synthesis, while its anticancer effects might involve the disruption of signaling pathways that regulate cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine: Lacks the butyl group, which may affect its biological activity and solubility.
N-butyl-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine: Lacks the fluorine atom, potentially altering its electronic properties and reactivity.
N-butyl-3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine: Substitutes fluorine with chlorine, which could impact its biological activity and toxicity profile.
Uniqueness
N-butyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is unique due to the presence of both the butyl and fluorophenyl groups. These substituents can significantly influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, as well as its overall biological activity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-butyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound that belongs to the class of triazoloquinazoline derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The structural features of this compound suggest a variety of interactions with biological targets, which may lead to significant therapeutic applications.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 331.423 g/mol. The presence of both triazole and quinazoline rings in its structure is indicative of its potential biological activity.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising avenues:
- Antihistaminic Activity : Similar compounds in the triazoloquinazoline family have been studied for their antihistaminic properties. For instance, a related compound demonstrated significant protection against histamine-induced bronchospasm in guinea pigs, indicating potential applications in allergy treatment .
- Antimicrobial Properties : The triazoloquinazoline scaffold has shown efficacy against various bacterial strains. Preliminary investigations have indicated that derivatives of this scaffold possess antimicrobial activity against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that this compound could also exhibit similar properties .
- Cytotoxicity Studies : In vitro studies have suggested that compounds within this class can inhibit cell proliferation in various cancer cell lines. Although specific data on this compound is limited, related compounds have shown promise as anticancer agents.
Data Tables
The following table summarizes some key findings related to the biological activities of triazoloquinazoline derivatives:
Case Studies
- Antihistaminic Activity : A study conducted on a series of triazoloquinazolines found that one derivative provided comparable protection to the standard antihistamine chlorpheniramine maleate with minimal sedation effects. This highlights the potential for developing non-sedative antihistamines from this chemical class .
- Antimicrobial Evaluation : A recent evaluation of newly synthesized triazoloquinazolines demonstrated effective inhibition against multiple bacterial strains and biofilm formation of Staphylococcus epidermidis. This suggests that this compound may also possess similar antimicrobial properties worthy of further investigation .
Q & A
Basic Research Questions
Q. What established synthetic methodologies are available for synthesizing N-butyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine and its analogs?
- Answer : The synthesis of triazoloquinazoline derivatives typically involves cyclization reactions. For example, azide-nitrile cycloaddition or domino reactions using precursors like 3-aminothiophenes or Gewald thiophenes. Key steps include:
- Dissolving intermediates (e.g., compound 5 in ) in ethanol with alkylamines at 60°C for 3 hours.
- Purification via column chromatography with gradient elution (e.g., EtOAc/light petroleum mixtures).
- Monitoring reaction progress by TLC.
These methods are adaptable for introducing substituents like the N-butyl group and 4-fluorophenyl moiety .
Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of triazoloquinazoline derivatives?
- Answer :
- 1H-NMR : Essential for verifying substituent positions (e.g., δ 4.78 ppm for benzyl protons in ).
- IR spectroscopy : Identifies functional groups (e.g., NH stretching at ~3470 cm⁻¹ and aromatic C=C at ~1604 cm⁻¹ in ).
- Elemental analysis : Validates purity and molecular formula (e.g., C, H, N ratios in ).
- Mass spectrometry : Confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can reaction yields be optimized when introducing alkylamine substituents to the triazoloquinazoline core?
- Answer :
- Solvent selection : Ethanol or DMF at 60–80°C enhances solubility of intermediates ( ).
- Catalyst use : Copper(I) iodide accelerates cyclization in azide-based reactions ().
- Stoichiometric control : Maintain a 1:1 molar ratio of amine to intermediate to minimize side products.
- Purification : Gradient elution in column chromatography improves separation of alkylated products .
Q. What strategies resolve discrepancies between in vitro and in vivo biological activity data for triazoloquinazoline derivatives?
- Answer :
- Solubility enhancement : Low solubility (e.g., thieno-fused analogs in ) can be addressed via:
- Introduction of hydrophilic groups (e.g., morpholine in ).
- Formulation with cyclodextrins or liposomal carriers.
- Metabolic stability : Evaluate cytochrome P450 interactions using liver microsome assays.
- Dose adjustments : Align in vivo dosing with pharmacokinetic parameters (e.g., half-life, bioavailability) .
Q. How do structural modifications to the triazoloquinazoline core influence anticancer activity?
- Answer :
- Substituent effects :
- Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance membrane permeability ().
- Thieno-fused systems () show higher activity than aryl-fused analogs (e.g., quinazolines in ).
- Bioisosteric replacements : Replace the triazole ring with 1,2,4-oxadiazole () to improve target affinity.
- SAR studies : Test substituents at positions 3 and 5 for optimized binding to kinase targets (e.g., EGFR inhibition in ) .
Q. What experimental approaches validate target engagement and mechanism of action for triazoloquinazoline-based inhibitors?
- Answer :
- Kinase profiling : Use fluorescence-based assays (e.g., ADP-Glo™) to screen against kinase panels.
- Cellular thermal shift assays (CETSA) : Confirm target binding in live cells.
- Gene expression analysis : RNA sequencing to identify downstream pathways (e.g., apoptosis markers in ).
- X-ray crystallography : Resolve binding modes with target proteins (e.g., EGFR in ) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting anticancer activity data between structurally similar triazoloquinazoline derivatives?
- Answer :
- Evaluate assay conditions : Differences in cell line sensitivity (e.g., Renal Cancer UO-31 vs. others in ) or incubation time may explain variability.
- Physicochemical properties : Compare logP and solubility ( ) to assess membrane penetration disparities.
- Off-target effects : Use proteome-wide profiling to identify unintended interactions (e.g., ).
- Statistical rigor : Apply ANOVA or Student’s t-test to confirm significance (e.g., p < 0.05 in ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
